4-[3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline
Description
Properties
Molecular Formula |
C19H21N5OS |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
4-[3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C19H21N5OS/c1-4-25-16-11-7-13(8-12-16)17-20-21-19-24(17)22-18(26-19)14-5-9-15(10-6-14)23(2)3/h5-12,18,22H,4H2,1-3H3 |
InChI Key |
IRFUDOBWZDRERH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2NC(S3)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis via Intermediate Formation
The most widely reported method involves the cyclocondensation of 4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol (3 ) with N,N-dimethylaniline derivatives under acidic conditions.
Step 1: Synthesis of 4-Amino-5-(4-Ethoxyphenyl)-4H-1,2,4-Triazole-3-Thiol
- Reagents : 4-Ethoxyphenyl isothiocyanate, hydrazine hydrate, carbon disulfide.
- Conditions : Reflux in ethanol (6–8 h) with KOH as a base.
- Yield : 68–72%.
Step 2: Cyclization with N,N-Dimethylaniline
- Reagents : Phosphorus oxychloride (POCl$$_3$$) or HgO in glacial acetic acid.
- Conditions : Reflux at 110–120°C for 1.5–2 h.
- Yield : 42–62%.
Mechanistic Insight :
The thiol group in intermediate 3 undergoes nucleophilic attack by the electrophilic carbon of N,N-dimethylaniline derivatives, facilitated by POCl$$_3$$-mediated dehydration. Mercury oxide (HgO) in acetic acid promotes dehydrosulfurization, forming the thiadiazine ring.
Multi-Component One-Pot Synthesis
Lawesson’s Reagent-Mediated Thionation
A streamlined approach utilizes Lawesson’s reagent to construct the triazolo-thiadiazole core in a single pot:
- Reagents : 4-Ethoxyphenylacetic acid, thiocarbohydrazide, N,N-dimethylaniline, Lawesson’s reagent.
- Conditions : Reflux in toluene (4–5 h) under nitrogen atmosphere.
- Yield : 55–60%.
Advantages :
Solid-Phase Synthesis for High-Throughput Production
Polymer-Supported Methodology
Recent advancements employ resin-bound substrates for scalable synthesis:
- Resin : Wang resin functionalized with 4-ethoxyphenyl groups.
- Reagents : Fmoc-protected triazole-thiol, N,N-dimethylaniline, DIEA (diisopropylethylamine).
- Conditions : Microwave irradiation (80°C, 20 min).
- Yield : 78–82%.
Table 1: Comparative Analysis of Synthetic Methods
| Method | Key Reagents | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclocondensation | POCl$$_3$$, HgO | 2–3 | 42–62 | 95–98 |
| One-Pot | Lawesson’s reagent | 4–5 | 55–60 | 93–96 |
| Solid-Phase | Wang resin, DIEA | 0.3 | 78–82 | 97–99 |
Optimization Strategies and Challenges
Solvent and Temperature Effects
Regioselectivity in Cyclization
The orientation of the 4-ethoxyphenyl group during ring closure is critical. NMR studies confirm that >90% regioselectivity is achieved using POCl$$_3$$ at 120°C.
Scalability and Industrial Adaptations
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable compound for biological research
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites . Additionally, it can interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Effects at Position 3
- 4-Ethoxyphenyl vs. Other Aryl Groups: The 4-ethoxyphenyl group contributes electron-donating effects via the ethoxy (–OCH₂CH₃) moiety, enhancing π-π stacking with aromatic residues in biological targets. 3-(3-Chlorophenyl): Introduces electron-withdrawing effects, improving antimicrobial activity in derivatives like 5a-j (). 3-Ethyl (CAS 892671-33-9): Smaller alkyl groups may reduce steric hindrance, favoring interactions with hydrophobic enzyme pockets .
Substituent Effects at Position 6
- N,N-Dimethylaniline (Dihydro) vs. Contrasting examples include: 6-(2-Phenylethyl): Enhances lipophilicity and membrane permeability but lacks the hydrogen-bonding capability of dimethylaniline . 6-Aryl (e.g., 2-methoxyphenyl): Fully aromatic systems (e.g., ZINC2195210) prioritize planarity for enzyme active-site binding .
Pharmacological Activity Comparison
Key Findings :
- Chlorinated aryl groups enhance antimicrobial activity but may reduce solubility .
- Dihydro derivatives balance lipophilicity and solubility, critical for bioavailability .
Physicochemical and Spectral Properties
- Molecular Weight : The target compound (C₁₉H₂₂N₄OS; ~362.47 g/mol) is heavier than simpler analogues (e.g., 3-ethyl derivative: 363.44 g/mol ), impacting pharmacokinetics.
- Spectral Data: ¹H NMR: Dihydro structure reduces aromatic proton count vs. fully aromatic analogues (e.g., 3-(2-fluorophenyl)-6-(phenoxymethyl) ). IR: Thiadiazole C–S stretching (~650 cm⁻¹) and triazole C–N (~1600 cm⁻¹) are consistent across derivatives .
Biological Activity
The compound 4-[3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C19H21N5OS
- Molecular Weight : 367.47 g/mol
- IUPAC Name : this compound
- CAS Number : 681458-72-0
Anticancer Activity
Research indicates that compounds within the triazolo-thiadiazole class exhibit significant anticancer properties. For instance, derivatives of 1,3,4-thiadiazoles have shown promising activity against various cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer) with IC50 values indicating effective inhibition of cell proliferation. A notable study reported that a related compound achieved IC50 values of 4.37 µM and 8.03 µM against these cell lines respectively .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. It demonstrated significant antifungal effects with minimum inhibitory concentration (MIC) values lower than those of standard antifungal agents like fluconazole. Specifically, derivatives showed MIC values ranging from 0.5 µg/mL to 2 µg/mL against various fungal strains .
Enzyme Inhibition
The biological activity of this compound is partially attributed to its ability to inhibit key enzymes involved in disease processes. For example:
- Poly (ADP-ribose) polymerase (PARP) : Inhibition of this enzyme is crucial for cancer therapy as it plays a role in DNA repair mechanisms.
- Epidermal Growth Factor Receptor (EGFR) : Inhibition can lead to reduced tumor growth and proliferation.
The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets:
- DNA Repair Pathways : By inhibiting PARP, the compound disrupts the repair of DNA damage in cancer cells.
- Signal Transduction Pathways : Inhibition of EGFR leads to decreased signaling pathways that promote cell survival and proliferation.
Case Studies and Research Findings
A comprehensive review highlighted various studies focusing on the synthesis and biological evaluation of thiadiazole derivatives:
- Synthesis Methods : The compound can be synthesized via heterocyclization reactions involving starting materials like 4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole.
| Study | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Khan et al. | HepG-2 | 4.37 ± 0.7 | Promising anticancer activity |
| Khan et al. | A-549 | 8.03 ± 0.5 | Effective against lung cancer |
| Antifungal Study | Various Strains | 0.5 - 2 | Superior to fluconazole |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
